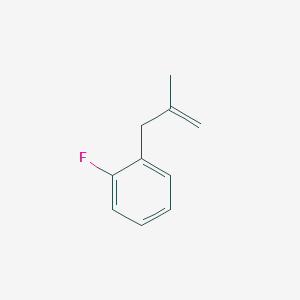

3-(2-Fluorophenyl)-2-methyl-1-propene

Description

3-(2-Fluorophenyl)-2-methyl-1-propene is a fluorinated aromatic compound featuring a propenyl chain with a methyl substituent and a 2-fluorophenyl group. The fluorine atom at the ortho position of the aromatic ring introduces significant electron-withdrawing effects, altering the compound’s electronic properties and reactivity compared to non-fluorinated analogs. This compound is structurally characterized by its unsaturated propenyl group, which confers reactivity toward addition and polymerization reactions. While direct data on its physical properties (e.g., melting/boiling points) are unavailable in the provided evidence, its molecular formula is inferred as C₁₀H₁₁F (molecular weight ≈ 150.20 g/mol).

Properties

IUPAC Name |

1-fluoro-2-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWJZEAMPHYXBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641166 | |

| Record name | 1-Fluoro-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-97-7 | |

| Record name | 1-Fluoro-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-2-methyl-1-propene can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with methylmagnesium bromide to form 2-fluoro-1-phenylpropan-1-ol. This intermediate is then dehydrated using a strong acid such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoroacetophenone, while reduction can produce 3-(2-fluorophenyl)-2-methylpropane.

Scientific Research Applications

3-(2-Fluorophenyl)-2-methyl-1-propene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving fluorinated organic compounds and their interactions with biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to various biological molecules. This can lead to alterations in biochemical pathways and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-(2-Fluorophenyl)-2-methyl-1-propene, enabling comparative analysis of substituent effects and functional group contributions:

Phenol, 3-(2-methyl-2-propen-1-yl)-, 1-acetate (CAS 890097-83-3)

- Molecular Formula : C₁₂H₁₄O₂

- Molecular Weight : 190.24 g/mol

- Key Features: Contains a phenol group, acetate ester, and propenyl substituent.

- Comparison :

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride (CAS 1797306-72-9)

- Molecular Formula : C₁₀H₁₄Cl₂FN

- Molecular Weight : 262.13 g/mol (calculated)

- Key Features : Chloro and fluoro substituents on the phenyl ring, with an amine hydrochloride group.

- Comparison: The addition of chlorine enhances lipophilicity and electron-withdrawing effects compared to the target compound. Ionic nature (hydrochloride salt) increases water solubility, contrasting with the nonpolar propenyl group in this compound .

2-Fluoro-1-(2-methoxyphenyl)-2-methyl-3-phenylpropane-1,3-diol

- Molecular Formula : C₁₆H₁₆O₂FBr (from HRMS data)

- Exact Mass : 361.02 g/mol

- Key Features : Diol, methoxyphenyl, and fluorophenyl groups.

- Comparison :

Data Table: Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Not provided | C₁₀H₁₁F | 150.20 (calculated) | Fluorophenyl, propenyl, methyl |

| Phenol, 3-(2-methyl-2-propen-1-yl)-, 1-acetate | 890097-83-3 | C₁₂H₁₄O₂ | 190.24 | Phenol, acetate, propenyl |

| 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride | 1797306-72-9 | C₁₀H₁₄Cl₂FN | 262.13 (calculated) | Chloro, fluoro, amine hydrochloride |

| 2-Fluoro-1-(2-methoxyphenyl)-3-phenylpropane-1,3-diol | Not provided | C₁₆H₁₆O₂FBr | 361.02 (exact mass) | Diol, methoxyphenyl, fluorophenyl |

Research Findings and Implications

Electronic Effects of Fluorine

- The ortho-fluorine in this compound deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. This contrasts with chlorine-containing analogs (e.g., CAS 1797306-72-9), where combined chloro-fluoro substitution amplifies electron withdrawal .

Reactivity Trends

- The propenyl group in the target compound is more reactive toward radical polymerization or Diels-Alder reactions than the ester or diol functionalities in related compounds .

- Ionic derivatives (e.g., amine hydrochlorides) exhibit divergent solubility profiles, favoring aqueous media over organic solvents .

Spectroscopic Signatures

- 19F NMR : Fluorine in ortho positions typically resonates near δ -170 ppm (as seen in δ -170.3 for a related diol compound ), aiding structural confirmation.

- HRMS : High-resolution mass spectrometry distinguishes subtle mass differences between halogenated analogs (e.g., chlorine vs. fluorine substitution) .

Biological Activity

3-(2-Fluorophenyl)-2-methyl-1-propene is an organic compound characterized by its unique structural features, which include a fluorinated phenyl group and a propene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H11F

- Molecular Weight : 136.17 g/mol

- Physical State : Colorless liquid

- Solubility : Insoluble in water

The presence of the fluorine atom in the structure is significant as it influences the compound's reactivity and biological interactions. Fluorinated compounds often exhibit enhanced binding affinities to biological targets, which can lead to improved pharmacological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Bromination : Introduction of bromine to facilitate further reactions.

- Intramolecular Nucleophilic Substitution : Formation of a cyclic structure.

- Keto-Enol Tautomerism : Stabilization of the product through tautomeric shifts.

In industrial applications, continuous flow reactors may be utilized to optimize reaction conditions, enhancing yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Compounds with similar structures have demonstrated potential against microbial infections, including tuberculosis.

- Antiviral Activity : Structural analogs have shown effectiveness against viruses such as SARS-CoV-2 .

- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

The mechanism of action for this compound is believed to involve interactions with specific enzymes or receptors. The fluorine atom enhances the compound's ability to bind to these biological targets, potentially increasing its efficacy as a therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(3-Fluorophenyl)-2-methyl-1-propene | C10H11F | Different positional fluorination on phenyl ring |

| 4-Bromo-3-fluorophenylacetic acid | C9H8BrF | Contains bromine; used in antiandrogen synthesis |

| (4-Bromo-3-fluorophenyl)methanamine HCl | C9H10BrF | Amino group addition enhances biological activity |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Antimicrobial Activity : A study found that derivatives similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

- Antiviral Efficacy : Research on structurally related compounds demonstrated potent inhibition of SARS-CoV-2 protease with IC50 values between 0.13 and 1.25 μM, indicating strong antiviral potential .

- Inflammatory Response Modulation : Investigations into anti-inflammatory properties revealed that certain derivatives could reduce inflammation markers in vitro, suggesting therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.